Cas no 142141-37-5 (2-Amino-N-cyclopentylbenzamide)

2-Amino-N-cyclopentylbenzamide 化学的及び物理的性質
名前と識別子
-
- 2-Amino-N-cyclopentylbenzamide
- Benzamide,2-amino-N-cyclopentyl-
- AC1LNVGL
- AC1Q5291
- ACMC-20dycg
- Ambcb7931513
- CTK4C2958
- N-cyclopentylanthranilamide
- AKOS000264228
- SR-01000288356
- 6-(Methylsulfonyl)-2-pyridinecarboxylicAcid
- SR-01000288356-1
- Z56347236
- CCG-294827
- SCHEMBL22720116
- Benzamide, 2-amino-N-cyclopentyl-
- DTXSID20361382
- SB77779
- 142141-37-5
- EN300-10203
- CS-0230036
-
- インチ: InChI=1S/C12H16N2O/c13-11-8-4-3-7-10(11)12(15)14-9-5-1-2-6-9/h3-4,7-9H,1-2,5-6,13H2,(H,14,15)
- InChIKey: PHVOXPMLASKJCQ-UHFFFAOYSA-N
- ほほえんだ: NC1C=CC=CC=1C(NC1CCCC1)=O
計算された属性
- せいみつぶんしりょう: 204.12638
- どういたいしつりょう: 204.126
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 224
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.8
- トポロジー分子極性表面積: 55.1Ų
じっけんとくせい
- 密度みつど: 1.14
- ふってん: 410°C at 760 mmHg
- フラッシュポイント: 201.7°C
- 屈折率: 1.584
- PSA: 55.12
2-Amino-N-cyclopentylbenzamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM449187-250mg |
Benzamide, 2-amino-N-cyclopentyl- |
142141-37-5 | 95%+ | 250mg |
$140 | 2023-01-19 | |
Enamine | EN300-10203-1.0g |
2-amino-N-cyclopentylbenzamide |
142141-37-5 | 95% | 1.0g |
$256.0 | 2023-06-30 | |
Enamine | EN300-10203-2.5g |
2-amino-N-cyclopentylbenzamide |
142141-37-5 | 95% | 2.5g |
$503.0 | 2023-10-28 | |
TRC | A635895-100mg |
2-amino-N-cyclopentylbenzamide |
142141-37-5 | 100mg |
$ 95.00 | 2022-06-07 | ||
TRC | A635895-500mg |
2-amino-N-cyclopentylbenzamide |
142141-37-5 | 500mg |
$ 320.00 | 2022-06-07 | ||
Enamine | EN300-10203-10g |
2-amino-N-cyclopentylbenzamide |
142141-37-5 | 95% | 10g |
$1101.0 | 2023-10-28 | |
Aaron | AR001IJZ-10g |
Benzamide, 2-amino-N-cyclopentyl- |
142141-37-5 | 95% | 10g |
$1539.00 | 2023-12-16 | |
Aaron | AR001IJZ-5g |
Benzamide, 2-amino-N-cyclopentyl- |
142141-37-5 | 95% | 5g |
$1047.00 | 2023-12-16 | |
Aaron | AR001IJZ-2.5g |
Benzamide, 2-amino-N-cyclopentyl- |
142141-37-5 | 95% | 2.5g |
$717.00 | 2023-12-16 | |
A2B Chem LLC | AA69603-2.5g |
Benzamide, 2-amino-N-cyclopentyl- |
142141-37-5 | 95% | 2.5g |
$565.00 | 2024-04-20 |
2-Amino-N-cyclopentylbenzamide 関連文献
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Marie Versaevel,Maryam Riaz,Thomas Grevesse,Sylvain Gabriele Soft Matter, 2013,9, 6665-6676
-
Chengqiang Wang,Haixia Xu,Chun Liu,Ziyue Peng,Ruoxing Min,Jianjun Li,Yanglei Jin,Yihan Wang,Zhihao Li,Lixin Zhu Biomater. Sci., 2021,9, 3005-3018
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Junjie Chen,Parham Rohani,Stavros G. Karakalos,Michael J. Lance,Todd J. Toops,Mark T. Swihart,Eleni A. Kyriakidou Chem. Commun., 2020,56, 9882-9885
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Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783
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Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259
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Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
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Bo Wang,Thomas Blin,Aleksandr Käkinen,Xinwei Ge,Emily H. Pilkington,John F. Quinn,Michael R. Whittaker,Pu Chun Ke,Feng Ding Polym. Chem., 2016,7, 6875-6879
-
Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183
-
Qianwen Chen,Zhen Hou,Weiman Zhuang,Tianxu Zhang J. Mater. Chem. A, 2020,8, 16232-16237
2-Amino-N-cyclopentylbenzamideに関する追加情報
Professional Introduction to 2-Amino-N-cyclopentylbenzamide (CAS No. 142141-37-5)
2-Amino-N-cyclopentylbenzamide, with the chemical identifier CAS No. 142141-37-5, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal biology. This molecule, characterized by its structural framework of a benzamide moiety linked to a cyclopentyl group and an amino substituent, has garnered attention due to its potential biological activities and its utility in the development of novel therapeutic agents.
The benzamide core is a well-documented pharmacophore in drug discovery, often associated with analgesic, anti-inflammatory, and neuroprotective properties. The incorporation of a cyclopentyl group into this framework introduces steric and electronic modifications that can influence the compound's interactions with biological targets. Specifically, the cyclopentyl ring can enhance binding affinity and selectivity by optimizing the spatial orientation of key functional groups.
In recent years, there has been growing interest in exploring the pharmacological properties of amide derivatives, particularly those incorporating cyclic aliphatic moieties. Studies have demonstrated that such modifications can lead to improved solubility, metabolic stability, and target engagement. The compound 2-Amino-N-cyclopentylbenzamide exemplifies this trend, as it combines the favorable characteristics of the benzamide scaffold with the unique properties of the cyclopentyl group.
One of the most compelling aspects of 2-Amino-N-cyclopentylbenzamide is its potential as a lead compound for further drug development. Preclinical studies have suggested that this molecule may exhibit inhibitory activity against various enzymes and receptors implicated in human diseases. For instance, research indicates that it could interact with targets involved in pain signaling, inflammation, and neurodegeneration. These findings make it a promising candidate for therapeutic intervention in conditions such as chronic pain syndromes, inflammatory disorders, and neurodegenerative diseases.
The structural features of 2-Amino-N-cyclopentylbenzamide also make it an attractive scaffold for structure-activity relationship (SAR) studies. By systematically modifying different parts of the molecule—such as the amino group or the cyclopentyl ring—researchers can gain insights into how specific structural elements contribute to biological activity. This approach has been instrumental in optimizing drug candidates for better efficacy and reduced toxicity.
Advances in computational chemistry and molecular modeling have further enhanced the understanding of 2-Amino-N-cyclopentylbenzamide's interactions with biological targets. These techniques allow researchers to predict binding affinities, identify key binding residues, and design analogs with improved properties. Such computational tools are indispensable in modern drug discovery pipelines, enabling faster and more targeted development of novel therapeutics.
In addition to its potential therapeutic applications, 2-Amino-N-cyclopentylbenzamide has shown promise in interdisciplinary research. Its unique structural features make it a valuable tool for studying enzyme mechanisms and developing new methodologies in medicinal chemistry. By leveraging this compound as a model system, scientists can uncover fundamental insights into biochemical pathways and explore innovative approaches to drug design.
The synthesis of 2-Amino-N-cyclopentylbenzamide presents an interesting challenge due to its complex structural motif. However, advances in synthetic methodologies have made it increasingly feasible to produce this compound in high yields and purity. Modern synthetic routes often involve multi-step processes that require precise control over reaction conditions and reagent selection. Despite these challenges, the accessibility of this compound has facilitated its use in both academic research and industrial drug development.
The pharmacokinetic profile of 2-Amino-N-cyclopentylbenzamide is another critical factor that influences its potential as a therapeutic agent. Studies have indicated that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties when tested in preclinical models. These findings suggest that it may be suitable for oral administration and could achieve therapeutic levels with minimal side effects.
Ethical considerations are also important when evaluating the use of compounds like 2-Amino-N-cyclopentylbenzamide. Responsible research practices ensure that all studies are conducted with appropriate oversight and adherence to regulatory guidelines. This approach not only protects human subjects but also maintains public trust in scientific endeavors.
The future prospects for 2-Amino-N-cyclopentylbenzamide are promising, given its unique structural features and potential biological activities. Ongoing research aims to further elucidate its mechanisms of action and explore new therapeutic applications. As our understanding of disease biology continues to evolve, compounds like this one will play an increasingly important role in developing innovative treatments for human diseases.
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